(R)-(-)-1-Aminoindan

Neuroprotection Amyloid aggregation Alzheimer's disease

(R)-(-)-1-Aminoindan (CAS 10277-74-4), also designated as (R)-1-aminoindane, is a chiral primary amine featuring a rigid bicyclic indane scaffold with a single stereogenic center at the C1 position. This compound serves as the major pharmacologically active metabolite of the anti-Parkinsonian drug rasagiline and has been shown to exert neuroprotective effects independent of monoamine oxidase B (MAO-B) inhibition.

Molecular Formula C9H11N
Molecular Weight 133.19 g/mol
CAS No. 10277-74-4
Cat. No. B026639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-(-)-1-Aminoindan
CAS10277-74-4
Synonyms(1R)-2,3-Dihydro-1H-inden-1-amine;  (R)-(-)-1-Indanamine;  (R)-1-Aminoindan;  (R)-1-Indanylamine;  (R)-2,3-Dihydro-1-Indenamine;  (R)-2,3-Dihydro-1H-inden-1-amine;  R-(-)-1-Aminoindane;  TV 136;  [(1R)-2,3-Dihydro-1H-inden-1-yl]amine; 
Molecular FormulaC9H11N
Molecular Weight133.19 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1N
InChIInChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1
InChIKeyXJEVHMGJSYVQBQ-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-(-)-1-Aminoindan CAS 10277-74-4: Chiral 1-Aminoindane Building Block Specifications and Procurement Considerations


(R)-(-)-1-Aminoindan (CAS 10277-74-4), also designated as (R)-1-aminoindane, is a chiral primary amine featuring a rigid bicyclic indane scaffold with a single stereogenic center at the C1 position . This compound serves as the major pharmacologically active metabolite of the anti-Parkinsonian drug rasagiline and has been shown to exert neuroprotective effects independent of monoamine oxidase B (MAO-B) inhibition [1]. Commercially, (R)-(-)-1-aminoindan is supplied as a neat liquid with a standard assay specification of ≥97% (GC/HPLC) and is characterized by a specific optical rotation of [α]20/D −16.5° (c = 1.5 in methanol) . The compound is utilized as a chiral building block in asymmetric synthesis, as a reference standard in chiral chromatographic method development, and as a key intermediate in the preparation of rasagiline and related 1-aminoindane-derived pharmaceutical candidates [2].

Why (R)-(-)-1-Aminoindan Cannot Be Substituted with Racemic 1-Aminoindan or (S)-(+)-1-Aminoindan in Pharmacological and Asymmetric Synthesis Applications


Generic or racemic substitution of (R)-(-)-1-aminoindan (CAS 10277-74-4) with either (±)-1-aminoindan (CAS 34698-41-4) or the (S)-enantiomer (CAS 61341-86-4) introduces substantial risks of functional failure in both biological and synthetic contexts. Racemic 1-aminoindan comprises a 1:1 mixture of (R)- and (S)-enantiomers, which exhibit divergent pharmacological activities and cannot be assumed equipotent . In asymmetric catalysis, the (R)-configured aminoindane scaffold provides a distinct chiral environment that determines the stereochemical outcome of reactions; substitution with the (S)-enantiomer predictably yields opposite or diminished enantioselectivity [1]. For metabolite identification and bioanalytical method development, the (R)-enantiomer is specifically required as the authentic reference standard to match the in vivo-generated metabolite of rasagiline—the racemate cannot serve this function without introducing confounding analytical signals [2]. The following evidence demonstrates quantifiable differences in neuroprotective potency and catalytic performance between (R)-1-aminoindan and its closest comparators.

(R)-(-)-1-Aminoindan Quantitative Differentiation Evidence: Comparative Data Against (S)-Enantiomer, Racemate, and Structurally Related Chiral Amines


Neuroprotective Potency: (R)-1-Aminoindan vs (S)-1-Aminoindan in Amyloid-β Protein Aggregation Inhibition

In comparative neuroprotection studies, (R)-1-aminoindan demonstrates markedly superior activity relative to its (S)-enantiomer in inhibiting amyloid-β protein aggregation, a key pathological hallmark of Alzheimer's disease. Molecular docking analysis and in vitro aggregation assays reveal that (R)-1-aminoindan binds more effectively to amyloid protein fibrils and prevents neuronal death . This stereospecific activity underscores that the (R)-configuration is essential for the observed neuroprotective phenotype; the racemate or (S)-enantiomer cannot be substituted without loss of this functional advantage.

Neuroprotection Amyloid aggregation Alzheimer's disease Chiral pharmacology

Neuroprotection Quantification: (R)-1-Aminoindan Reduces Amyloid-β-Induced Protein Aggregation by 3.2- to 3.6-Fold

In a defined in vitro model of amyloid-β(25-35)-induced protein aggregation, (R)-1-aminoindan (10 μM) produced a 3.2- to 3.6-fold reduction in protein aggregation relative to untreated amyloid-β-exposed controls [1]. This quantitative neuroprotective effect is independent of MAO-B inhibition and is mediated through modulation of neurotrophin expression (BDNF, NGF) and anti-apoptotic signaling (Bcl-2/Bax ratio) [2]. The fold-reduction metric provides a reproducible benchmark for batch-to-batch functional validation in neuroprotection research.

Neuroprotection Amyloid-β toxicity Protein aggregation Cellular neuroprotection

Asymmetric Organocatalysis: (R)-1-Aminoindane-Derived Prolinethioamide Delivers up to 98% ee and >98/2 anti/syn Diastereoselectivity in Direct Aldol Reactions

(R)-1-Aminoindane serves as the chiral scaffold for the synthesis of L-prolinethioamide organocatalyst 1d, which in direct asymmetric aldol reactions between cyclohexanone and 4-nitrobenzaldehyde achieves anti/syn diastereomeric ratios exceeding 98/2 and enantiomeric excess up to 98% ee under solvent-free conditions [1]. This catalyst, bearing the (R)-1-aminoindane moiety, exhibited higher enantioselectivity than the corresponding L-prolinamide catalysts 1a and 1b derived from alternative chiral amines [1]. The (R)-configured rigid indane backbone is essential for the observed stereocontrol; substitution with (S)-1-aminoindane would invert the chiral induction and predictably yield opposite enantioselectivity.

Asymmetric catalysis Organocatalysis Aldol reaction Chiral ligand

Chiral Purity and Enantiomeric Specification: (R)-1-Aminoindan Optical Rotation [α]20/D −16.5° vs Racemate [α]20/D 0°

(R)-(-)-1-Aminoindan is commercially supplied with a defined optical rotation of [α]20/D −16.5° (c = 1.5 in methanol), which serves as the primary identity and enantiopurity verification parameter . This specific rotation value distinguishes the (R)-enantiomer from racemic 1-aminoindan ([α]20/D ≈ 0°) and from the (S)-enantiomer (expected [α]20/D +16.5° under equivalent conditions). The compound is specified at 97% assay minimum . Industrial preparation methods via dynamic kinetic resolution using Novozym 435 lipase can achieve (R)-1-aminoindan with >99% enantiomeric excess (ee) and >99% conversion [1].

Chiral purity Enantiomeric excess Quality control Optical rotation

Chiral Resolution Process Control: Industrial Methods Achieve (R)-1-Aminoindan Optical Purity ≥99% and Enantiomeric Excess >99%

Multiple industrial and academic resolution methodologies have been validated for producing (R)-1-aminoindan with optical purity specifications ≥99%. A dynamic kinetic resolution approach combining Novozym 435 lipase with a Pd/LDH-DS racemization catalyst yields (R)-1-aminoindan valerate with >99% ee and >99% substrate conversion under optimized conditions (toluene, 55 °C, 15 h) [1]. Patent literature from Synthon BV describes fractional crystallization of diastereomeric salts using L(+)-aspartic acid, L(-)-malic acid, or (2R,3R)-tartaric acid to achieve final optical purity of ≥99%, including ≥99.5% [2]. An enzymatic resolution method using Candida rugosa lipase achieves R-1-aminoindan with optical purity >99% [3]. These established, quantifiable purity benchmarks demonstrate that high-enantiopurity (R)-1-aminoindan is accessible through multiple validated manufacturing routes.

Chiral resolution Process chemistry Enantiomeric excess Manufacturing quality

Physicochemical Specification Differentiation: (R)-1-Aminoindan vs. (S)-1-Aminoindan Melting Point Divergence

A notable physicochemical distinction between the enantiomers is observed in their melting point behavior. (R)-(-)-1-aminoindan is a liquid at ambient temperature with a reported melting point of 15 °C (lit.), while the (S)-enantiomer hydrochloride salt form exhibits a substantially higher melting point range of 72-73 °C (lit.) . Other physicochemical parameters including boiling point (96-97 °C at 8 mmHg), refractive index (n20/D 1.562), and density (1.038 g/mL at 25 °C) are identical between the enantiomers, as expected for enantiomeric pairs in achiral environments .

Physicochemical properties Melting point Enantiomer differentiation Solid-state characterization

(R)-(-)-1-Aminoindan Recommended Application Scenarios Based on Quantified Differentiation Evidence


Chiral Building Block for Asymmetric Organocatalyst Synthesis Requiring ≥98% ee Stereocontrol

For synthetic chemistry laboratories engaged in asymmetric methodology development, (R)-(-)-1-aminoindan (CAS 10277-74-4) is the requisite starting material for preparing L-prolinethioamide-type organocatalysts capable of delivering up to 98% enantiomeric excess and >98/2 anti/syn diastereoselectivity in direct aldol reactions [1]. The (R)-configured indane backbone provides the specific chiral environment essential for achieving the reported stereocontrol; substitution with (S)-1-aminoindan or racemic 1-aminoindan would yield opposite or diminished enantioselectivity, respectively. Procurement should specify ≥97% assay with optical rotation verification at [α]20/D −16.5° (c = 1.5, methanol) to ensure stereochemical integrity prior to catalyst preparation .

Neuroprotection Research Requiring 3.2- to 3.6-Fold Reduction in Amyloid-β-Induced Protein Aggregation

Investigators studying amyloid-β toxicity, Alzheimer's disease mechanisms, or neuroprotective compound screening should utilize (R)-(-)-1-aminoindan specifically. In validated in vitro assays, this enantiomer at 10 μM concentration reduces amyloid-β(25-35)-induced protein aggregation by 3.2- to 3.6-fold relative to untreated controls [1]. The (R)-enantiomer demonstrates superior amyloid aggregation inhibition compared to the (S)-enantiomer , making it the appropriate choice for experiments where maximal neuroprotective signal is required. Use of racemic 1-aminoindan would dilute the active (R)-enantiomer concentration and confound dose-response interpretations.

Bioanalytical Method Development for Rasagiline Metabolite Quantification in Biological Matrices

For analytical laboratories developing LC-MS/MS methods to quantify 1-(R)-aminoindan as the major active metabolite of rasagiline in plasma, saliva, or tissue samples, (R)-(-)-1-aminoindan is required as the authentic reference standard [1]. The compound's specific optical rotation [α]20/D −16.5° confirms enantiomeric identity and distinguishes it from potential isobaric interferences . Procurement specifications should include documented enantiomeric purity (≥99% ee preferred) to ensure calibration curve accuracy and to avoid cross-contamination from the (S)-enantiomer, which is not generated endogenously from rasagiline metabolism. The established plasma half-life of 1-(R)-aminoindan (approximately 11 hours) informs appropriate calibration ranges for pharmacokinetic studies .

Process Chemistry and Manufacturing of Rasagiline and 1-Aminoindane-Derived APIs Requiring ≥99% ee Chiral Purity

Pharmaceutical process development groups synthesizing rasagiline mesylate or related N-propargyl-1-aminoindane derivatives should specify (R)-(-)-1-aminoindan with optical purity ≥99% to meet API chiral purity requirements [1]. Validated industrial resolution methods—including dynamic kinetic resolution with Novozym 435 lipase (>99% ee) and fractional crystallization with chiral dicarboxylic acids (≥99.5% optical purity)—demonstrate that this purity threshold is technically achievable and scalable . Procurement specifications should reference these established purity benchmarks and request vendor documentation of enantiomeric excess determination (HPLC with chiral stationary phase or optical rotation). The low melting point (15 °C) should inform appropriate storage and handling procedures during kilo-scale manufacturing campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-(-)-1-Aminoindan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.